molecular formula C17H19NO5 B300221 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide

Cat. No. B300221
M. Wt: 317.34 g/mol
InChI Key: BGMYOTYDDXYMRF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of various cells in the body. This binding prevents the movement of immune cells from the lymph nodes into the bloodstream, thereby reducing inflammation and immune system activity.
Biochemical and Physiological Effects:
3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which are immune cells that play a role in inflammation and autoimmune diseases. 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that play a role in inflammation. Additionally, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been shown to promote the survival of neurons, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. Additionally, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been shown to have a high degree of selectivity for S1P receptors, which may make it a safer and more effective therapeutic agent than other immunomodulatory drugs. However, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide also has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been shown to have some off-target effects, which may limit its specificity for S1P receptors.

Future Directions

There are several future directions for research on 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide. One area of research is the development of more effective and selective S1P receptor modulators. Additionally, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and further research in this area may yield promising results. Finally, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide may have potential applications in cancer treatment, as it has been shown to have anti-tumor effects in preclinical studies.

Synthesis Methods

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide is synthesized through a multi-step process that involves the reaction of 2-furyl methyl ketone with 3,4,5-trimethoxybenzaldehyde to form the intermediate 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)propenamide. This intermediate is then reacted with chloroacetyl chloride to form the final product, 3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide.

Scientific Research Applications

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.

properties

Product Name

3-(2-furyl)-N-(3,4,5-trimethoxybenzyl)acrylamide

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H19NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)11-18-16(19)7-6-13-5-4-8-23-13/h4-10H,11H2,1-3H3,(H,18,19)/b7-6+

InChI Key

BGMYOTYDDXYMRF-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)/C=C/C2=CC=CO2

SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C=CC2=CC=CO2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C=CC2=CC=CO2

Origin of Product

United States

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